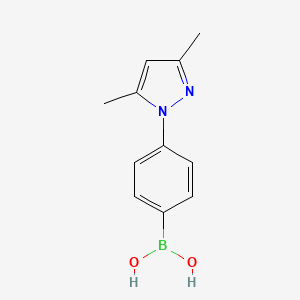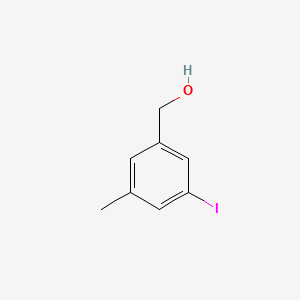
7-Methylchroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylchroman-4-amine is a heterocyclic compound that belongs to the chroman family It is characterized by a chroman ring system with a methyl group at the 7th position and an amine group at the 4th position
Mechanism of Action
Target of Action
Chromanone analogs, which include 7-methylchroman-4-amine, have been found to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.
Mode of Action
It is known that chromanone analogs can interact with their targets in various ways, leading to changes in cellular processes . For instance, some chromanone analogs have been found to inhibit enzymes such as acetylcholinesterase (AchE), which plays a crucial role in nerve signal transmission .
Biochemical Pathways
Chromanone analogs have been associated with diverse biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some chromanone analogs have shown antidiabetic effects by inhibiting enzymes involved in glucose metabolism .
Pharmacokinetics
The compound’s molecular weight (16322 g/mol) and structure suggest that it may have favorable pharmacokinetic properties .
Result of Action
Chromanone analogs have been associated with a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . These effects suggest that this compound may have similar impacts on cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, exposure to sunlight, temperature changes, and pH levels can affect a compound’s stability and activity . .
Biochemical Analysis
Biochemical Properties
7-Methylchroman-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as diamine oxidase and N-methylputrescine oxidase, which are involved in the catabolism of polyamines . These interactions are crucial as they mediate the deamination of amine-containing molecules, resulting in the formation of aminoaldehydes and hydrogen peroxide. The presence of the amine group in this compound allows it to participate in these biochemical processes effectively.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of enzymes involved in polyamine catabolism, which in turn affects cellular metabolism and gene expression . Additionally, this compound can modulate cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for enzymes like diamine oxidase and N-methylputrescine oxidase, facilitating their catalytic activities . These interactions lead to the deamination of polyamines, producing aminoaldehydes and hydrogen peroxide. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to modulate cellular functions persistently.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular metabolism and gene expression. At higher doses, it can exhibit toxic or adverse effects . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular responses without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the catabolism of polyamines. It interacts with enzymes such as diamine oxidase and N-methylputrescine oxidase, which play crucial roles in these pathways . These interactions affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s involvement in these pathways highlights its significance in maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions determine its localization and accumulation within cells, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been observed to localize to specific cellular compartments, such as peroxisomes, where it participates in polyamine catabolism . Targeting signals and post-translational modifications direct this compound to these compartments, ensuring its proper function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylchroman-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methylchroman-4-one with ammonia or an amine source in the presence of a reducing agent. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or alkylating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and various substituted chroman derivatives.
Scientific Research Applications
7-Methylchroman-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Chroman-4-one: Lacks the amine group but shares the chroman ring structure.
7-Hydroxychroman-4-one: Contains a hydroxyl group instead of an amine group.
4-Methylchroman-2-amine: Has a different substitution pattern on the chroman ring.
Uniqueness: 7-Methylchroman-4-amine is unique due to the presence of both a methyl group and an amine group on the chroman ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-methyl-3,4-dihydro-2H-chromen-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFWKNOFAQNDID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCO2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide](/img/structure/B1317331.png)



![[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B1317341.png)

![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)







